5-Ethenyl-6-fluoropyridin-3-ol
Description
5-Ethenyl-6-fluoropyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a fluorine atom at position 6, and an ethenyl substituent at position 5.
Properties
CAS No. |
209329-09-9 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
5-ethenyl-6-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H6FNO/c1-2-5-3-6(10)4-9-7(5)8/h2-4,10H,1H2 |
InChI Key |
MPOSXFPVGBOHFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC(=C1)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substituents
Functional Group Variations
- Ethenyl (-CH₂CH₂): The ethenyl group in the target compound may promote π-stacking interactions in drug-receptor binding, a feature absent in analogs like 6-(Trifluoromethyl)pyridin-3-ol, which relies on -CF₃ for hydrophobic interactions .
- Trifluoromethyl (-CF₃): The -CF₃ group in 6-(Trifluoromethyl)pyridin-3-ol significantly increases lipophilicity (logP ~1.8–2.2), making it favorable for agrochemical applications where penetration through waxy plant cuticles is critical .
Amino and Propynyl Groups
The amino group in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol enhances solubility in polar solvents (e.g., water or ethanol) and may serve as a hydrogen-bond donor in kinase inhibitors. The propynyl group introduces alkyne functionality, enabling click chemistry modifications in drug discovery .
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